molecular formula C7H7FN2O2 B14029896 Ethyl 2-fluoropyrimidine-5-carboxylate

Ethyl 2-fluoropyrimidine-5-carboxylate

Cat. No.: B14029896
M. Wt: 170.14 g/mol
InChI Key: XLPNZXCMPWYMSZ-UHFFFAOYSA-N
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Description

Ethyl 2-fluoropyrimidine-5-carboxylate is a fluorinated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are essential in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoropyrimidine-5-carboxylate typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with a fluorinating agent under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Ethyl 2-fluoropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-fluoropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The fluorine atom’s electronegativity enhances the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

    5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorinated pyrimidine structure.

    Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate: Another fluorinated pyrimidine derivative with different substituents.

Uniqueness: Ethyl 2-fluoropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group and the fluorine atom enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

ethyl 2-fluoropyrimidine-5-carboxylate

InChI

InChI=1S/C7H7FN2O2/c1-2-12-6(11)5-3-9-7(8)10-4-5/h3-4H,2H2,1H3

InChI Key

XLPNZXCMPWYMSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)F

Origin of Product

United States

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